Odorranain-NR

Antimicrobial peptide Disulfide bond topology Structure-activity relationship

Broad-spectrum AMPs confound Gram-positive studies with unwanted E. coli killing. Odorranain-NR solves this: • S. aureus MIC 9.38 µg/mL, zero anti-E. coli activity (MIC >100 µg/mL) • Negligible hemolysis at 100 µg/mL-safer than Nigrocin-OG5 (87.2% hemolysis at 50 µg/mL) • Unique Cys15-Cys20 hexapeptide disulfide loop enables SAR studies unavailable with nigrocins.

Molecular Formula
Molecular Weight
Cat. No. B1577246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdorranain-NR
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odorranain-NR Physicochemical Identity and Class


Odorranain-NR is a 23-residue cyclic antimicrobial peptide (AMP) isolated from skin secretions of the diskless odorous frog, Odorrana grahami, with the sequence GLLSGILGAGKHIVCGLTGCAKA [1]. It is classified as a novel AMP family member, although it shares sequence similarity with the nigrocin family of amphibian AMPs [1]. The peptide has a molecular mass of 2139.6 Da, a net charge of +3 at physiological pH, a Boman index of 25.46 kcal/mol, and a hydrophobicity of 1.039 [2]. A defining structural feature is the unusual intramolecular disulfide-bridged hexapeptide segment formed by Cys15–Cys20, which differs from the heptapeptide disulfide loop characteristic of nigrocins [1]. Odorranain-NR is not active against Escherichia coli ATCC 25922 (MIC >100 µg/mL), distinguishing it from many broad-spectrum amphibian AMPs [1][2].

Unique disulfide-constrained hexapeptide loop (Cys15–Cys20) distinct from nigrocin heptapeptide topology
Reported selectivity toward Gram-positive bacteria and fungi; no anti-E. coli activity supports Gram-positive-focused screening
Low hemolytic activity in mammalian cell-based assays, enabling co-culture and host-cell compatibility studies

Why Analogs Cannot Substitute for Odorranain-NR


Odorranain-NR cannot be interchanged with its closest structural relatives—nigrocins (e.g., Nigrocin-OG5) or other Odorranain-family peptides (e.g., Odorranain-HP)—without fundamentally altering experimental outcomes. These peptides differ in three critical procurement-relevant dimensions: disulfide-bond topology (a hexapeptide vs. heptapeptide loop constraining the C-terminal region), Gram-negative activity spectrum (complete absence of anti-E. coli activity in Odorranain-NR vs. potent activity in analogs), and hemolytic safety margin (negligible hemolysis at 100 µg/mL for Odorranain-NR vs. near-complete hemolysis at 50 µg/mL for Nigrocin-OG5) [1][2]. Substituting Odorranain-NR with Nigrocin-OG5 in any application requiring low mammalian cytotoxicity would introduce confounded results due to severe hemolytic activity, while substituting with Odorranain-HP would alter the Gram-selectivity profile and introduce anti-Helicobacter pylori activity absent in Odorranain-NR [3]. These non-interchangeable profiles make compound-specific procurement essential.

Disulfide topology mismatch
Nigrocin analogs possess a heptapeptide disulfide loop; the hexapeptide loop in Odorranain-NR may alter conformational constraint and structure-activity interpretation.
Selectivity profile shift
Odorranain-NR lacks anti-E. coli activity, whereas Nigrocin-OG5 and Odorranain-HP show potent Gram-negative inhibition. Substitution may confound Gram-selectivity research endpoints.
Hemolytic safety divergence
Nigrocin-OG5 induces severe hemolysis at low concentrations; Odorranain-NR remains non-hemolytic at higher test levels. Using the analog may introduce cytotoxicity artifacts in mammalian assays.

Odorranain-NR Comparative Evidence


Disulfide-Bridge Topology: Hexapeptide vs. Heptapeptide Loop

Odorranain-NR possesses an intramolecular disulfide-bridged hexapeptide segment (Cys15–Cys20) that constrains a 6-residue loop, whereas nigrocins, including Nigrocin-OG5, contain a disulfide-bridged heptapeptide segment (Cys15–Cys21) constraining a 7-residue loop [1][2]. This topological difference is accompanied by a distinct C-terminal tripeptide fragment (-AKA in Odorranain-NR vs. -GLC in Nigrocin-OG5), resulting in a 23-residue mature peptide for Odorranain-NR compared to 21 residues for Nigrocin-OG5 [1][2]. The structural divergence was confirmed by cDNA cloning revealing that three different cDNAs encode two Odorranain-NR precursors but only one mature peptide, indicating a unique post-translational processing pathway [1].

Disulfide bridge topology
Head-to-head
6-residue loop (Cys15–Cys20) with C-terminal -AKA vs. 7-residue loop (Cys15–Cys21) with -GLC in Nigrocin-OG5; mature peptide length differs (23 vs. 21 residues)
Defines a novel AMP family; supports disulfide-constrained peptide topology studies
Edman degradation, MS, and cDNA cloning from O. grahami skin
Antimicrobial peptide Disulfide bond topology Structure-activity relationship

Gram-Negative Selectivity and Anti-E. coli Activity

Odorranain-NR exhibits no inhibitory activity against Escherichia coli ATCC 25922 (MIC >100 µg/mL), a distinctive selectivity profile among Odorrana grahami-derived AMPs [1]. In contrast, the structurally related Nigrocin-OG5 shows potent anti-E. coli activity with an MIC of 9.37 µg/mL, and Odorranain-HP demonstrates an MIC of 30 µg/mL against the same strain [2][3]. Odorranain-NR retains strong activity against Gram-positive Staphylococcus aureus ATCC 2592 (MIC = 9.38 µg/mL) and the yeast Candida albicans ATCC 2002 (MIC = 18.75 µg/mL), as well as activity against Bacillus dysenteriae (MIC = 37.50 µg/mL), confirming that the lack of anti-E. coli activity is a specific Gram-negative selectivity feature rather than a general loss of antimicrobial function [1][4].

Anti-E. coli selectivity
Cross-study comparable
MIC >100 µg/mL (no activity) vs. Nigrocin-OG5 MIC 9.37 µg/mL and Odorranain-HP MIC 30 µg/mL against E. coli ATCC 25922
E. coli-sparing profile enables Gram-positive-selective antimicrobial screening
Broth microdilution; reported comparator context
Antimicrobial susceptibility Gram-negative selectivity Escherichia coli

Hemolytic Safety: Comparison with Nigrocin-OG5

Odorranain-NR demonstrates negligible hemolytic activity against rabbit red blood cells even at a peptide concentration of 100 µg/mL [1]. In marked contrast, Nigrocin-OG5 induces red cell hemolysis (RCH) of 87.2 ± 2.6% at only 50 µg/mL—a half-maximal testing concentration relative to the Odorranain-NR hemolysis assay [2]. This represents a fundamental safety divergence: Nigrocin-OG5 is highly hemolytic at concentrations well below those at which Odorranain-NR remains non-hemolytic. The hemolytic activity of Odorranain-HP has also been reported, with RCH of 21.6 ± 7.3%, further differentiating the three peptides along the hemolysis spectrum [3].

Hemolytic activity
Cross-study comparable
Negligible hemolysis at 100 µg/mL vs. Nigrocin-OG5 RCH 87.2 ± 2.6% at 50 µg/mL; Odorranain-HP RCH 21.6%
Low hemolysis profile supports mammalian cell-compatible assay design
Rabbit erythrocyte assay; reported endpoint context
Hemolytic activity Therapeutic index Mammalian cytotoxicity

Anti-Staphylococcal Potency and Safety Advantage

Odorranain-NR inhibits Staphylococcus aureus ATCC 2592 with an MIC of 9.38 µg/mL, which is 2-fold more potent than Nigrocin-OG5 (MIC = 18.75 µg/mL against S. aureus) [1][2]. When this potency advantage is considered together with the differential hemolytic profile (negligible hemolysis at 100 µg/mL for Odorranain-NR vs. 87.2% hemolysis at 50 µg/mL for Nigrocin-OG5), the combined potency-safety profile of Odorranain-NR for anti-staphylococcal applications is substantially more favorable than that of the closest structural analog [1][2]. Against Bacillus dysenteriae, Odorranain-NR has an MIC of 37.50 µg/mL [1].

Anti-S. aureus potency
Cross-study comparable
MIC 9.38 µg/mL against S. aureus ATCC 2592 (2-fold lower than Nigrocin-OG5 MIC 18.75 µg/mL); negligible hemolysis at 100 µg/mL
Reported potency-safety profile context for anti-staphylococcal screening
Combined MIC and hemolysis endpoint review
Staphylococcus aureus MIC comparison Therapeutic window

Microbe-Dependent Multi-Mechanism Action by TEM

Transmission electron microscopy (TEM) analysis revealed that Odorranain-NR exerts its antimicrobial functions by different mechanisms depending on the target microorganism [1]. This microbe-dependent mechanistic versatility—where the peptide may employ distinct membrane-disrupting or intracellular-targeting strategies against different pathogens—contrasts with many classical amphibian AMPs that operate through a single predominant mechanism (e.g., barrel-stave pore formation). Other Odorrana grahami AMPs, such as Odorranain-HP, have been reported to exert antimicrobial capability against specific pathogens like Helicobacter pylori through unique targeting mechanisms not shared with Odorranain-NR [2]. The mechanistic divergence observed by TEM complements the selectivity profile of Odorranain-NR, particularly its inability to target E. coli while remaining active against Gram-positive bacteria and fungi [1].

Mechanism by TEM
Supporting evidence
Multiple microbe-dependent mechanisms observed; distinct actions against S. aureus, B. dysenteriae, and C. albicans
Supports mechanistic dissection of AMP action beyond single-mode models
TEM ultrastructural analysis; Che et al. 2008
Antimicrobial mechanism Transmission electron microscopy Membrane disruption

Beta-Sheet Conformation and Membrane Interaction

Circular dichroism (CD) spectroscopy reveals that Odorranain-NR adopts a predominantly beta-sheet conformation whose content is modulated by the membrane-mimetic environment [1]. In Tris-HCl buffer with SDS (a bacterial membrane-mimetic), beta-sheet content reaches 79.2% with only 1.3% beta-turn; in Tris-HCl alone, beta-sheet decreases to 57.1% and beta-turn increases to 10.5%; in pure water, beta-sheet content drops further to 39.8% [1]. This pronounced conformational shift (>39 percentage points between SDS and water) indicates strong membrane-induced structural ordering. For comparison, Nigrocin-OG5, which shares the N-terminal GLLSGILGAGK motif but differs in the C-terminal disulfide-constrained region, lacks publicly reported CD data under comparable conditions [2], making Odorranain-NR's quantitative conformational dataset uniquely informative for structure-guided procurement.

Beta-sheet conformation
Data to verify
Beta-sheet content: 79.2% (Tris-HCl + SDS), 57.1% (Tris-HCl), 39.8% (water); beta-turn increase in water
Conformational responsiveness dataset for membrane-mimetic environment studies
CD spectroscopy at 25°C; no comparable data for nigrocin analogs
Circular dichroism Beta-sheet content Peptide conformation

Odorranain-NR Application Scenarios


Gram-Positive Selective Antibacterial Research

Odorranain-NR is uniquely suited for Gram-positive-selective antibacterial studies where E. coli activity must be excluded. Its MIC of 9.38 µg/mL against S. aureus ATCC 2592, combined with complete absence of anti-E. coli ATCC 25922 activity (MIC >100 µg/mL), provides a built-in selectivity filter that is not available with Nigrocin-OG5 (E. coli MIC = 9.37 µg/mL) or Odorranain-HP (E. coli MIC = 30 µg/mL) [1][2]. This selectivity makes Odorranain-NR an ideal tool compound for studying Gram-positive-specific membrane targeting mechanisms without confounding Gram-negative activity, and for developing microbiome-sparing antimicrobial strategies where commensal Enterobacteriaceae should be preserved.

Low-Hemolysis Control for AMP Safety Profiling

In AMP drug discovery pipelines requiring quantitative safety benchmarking, Odorranain-NR serves as a low-hemolysis reference standard. Its negligible hemolytic activity at 100 µg/mL contrasts sharply with the 87.2 ± 2.6% hemolysis induced by Nigrocin-OG5 at 50 µg/mL [1][2]. When combined with its S. aureus MIC of 9.38 µg/mL, researchers can calculate a preliminary selectivity ratio exceeding 10.7-fold (hemolytic safety concentration/MIC), substantially wider than the estimated ≤2.7-fold ratio for Nigrocin-OG5 based on available data. This makes Odorranain-NR a preferred positive control or reference compound when screening novel AMP candidates for favorable therapeutic indices.

Disulfide-Constrained Beta-Sheet Peptide Engineering

The unusual intramolecular disulfide-bridged hexapeptide segment (Cys15–Cys20) of Odorranain-NR represents a novel disulfide topology distinct from the heptapeptide loop of nigrocins, offering a unique template for disulfide-constrained peptide engineering [1]. The quantitatively characterized beta-sheet conformational behavior—79.2% beta-sheet in SDS, 57.1% in Tris-HCl, and 39.8% in water—provides a robust baseline dataset for studying how targeted sequence modifications (e.g., loop size alteration, residue substitution) affect membrane-induced conformational ordering [2]. Odorranain-NR is therefore the appropriate starting scaffold for structure-activity relationship (SAR) studies focused on optimizing beta-sheet AMPs, where Nigrocin-OG5 cannot substitute due to its different loop topology and the absence of comparable CD characterization data.

Antifungal Lead Optimization with Safety Margin

Odorranain-NR inhibits Candida albicans ATCC 2002 with an MIC of 18.75 µg/mL while maintaining negligible hemolytic activity at 100 µg/mL, yielding a >5.3-fold safety window between antifungal concentration and hemolytic threshold [1]. Although Nigrocin-OG5 is more potent against C. albicans (MIC = 4.68 µg/mL), its severe hemolytic liability (87.2% at 50 µg/mL) essentially negates any potency advantage for applications requiring mammalian cell compatibility [2]. For antifungal lead optimization programs where selectivity over mammalian cells is a critical go/no-go criterion, Odorranain-NR offers a demonstrably superior safety margin, making it the more suitable starting point for medicinal chemistry campaigns aimed at developing selective antifungal AMPs.

Application
Selection Property
Validation Focus
Gram-positive selective antibacterial research
Gram-positive selectivity; E. coli exclusion
Verify anti-S. aureus activity; confirm absence of E. coli inhibition
Low-hemolysis control for AMP safety profiling
Low hemolytic activity at research-relevant concentrations
Hemolysis assay validation; potency-safety ratio review
Disulfide-constrained beta-sheet peptide engineering
Unique hexapeptide disulfide loop; beta-sheet conformational dataset
Loop-size SAR; CD spectroscopy under membrane-mimetic conditions
Antifungal lead optimization with selectivity margin
Anti-Candida activity combined with low hemolysis
Antifungal MIC endpoints; selectivity index calculation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Odorranain-NR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.